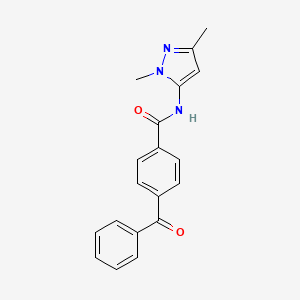

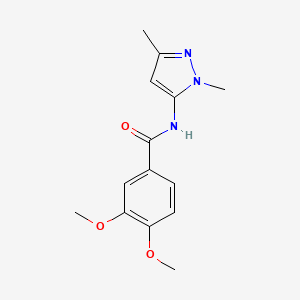

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzamides . It is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound is synthesized starting from benzoic acids and amine derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The process starts with the alkylation of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The resulting products are then purified, and their structures are determined using various spectroscopic methods such as IR, 1H NMR, 13C NMR .Molecular Structure Analysis

The molecular structure of “4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide” is determined by various methods such as X-ray diffraction . The compound has a central benzene ring attached to three or six identical arms of (3,5-dimethylpyrazole-1-ylmethyl) group, each being a methylene group bonded to a N-pyrazol ring .Chemical Reactions Analysis

The chemical reactions involving “4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide” are influenced by various factors such as the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion . The compound exhibits significant binding affinity to HSP90α .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide” are determined using various methods such as melting point (mp), 1H NMR, 13C NMR, and HRMS .科学的研究の応用

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have investigated pyrazole derivatives for their antileishmanial potential. Notably, 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide and its analogs have demonstrated potent antipromastigote activity against Leishmania aethiopica clinical isolates. Compound 13, in particular, exhibited remarkable efficacy, surpassing standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

Malaria, caused by Plasmodium parasites transmitted by mosquitoes, remains a global health concern. The synthesized pyrazole derivatives were also evaluated for antimalarial effects. Compounds 14 and 15 showed significant inhibition against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively. These findings suggest that 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide derivatives hold promise as potential antimalarial agents .

C–N Bond Formation

Researchers have explored the synthetic utility of pyrazole derivatives for constructing C–N bonds. The compound’s structure allows for versatile modifications, making it valuable in organic synthesis .

N-Heterocycle Synthesis

The N-(5-pyrazolyl)imine moiety in 4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide can serve as a precursor for preparing N-heterocycles. These heterocycles often exhibit biological activity and are of interest in drug discovery .

Plant Hormone Analogs

Indole derivatives, including those containing pyrazole moieties, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While not directly related to the compound, understanding its analogs can provide insights into plant growth regulation .

特性

IUPAC Name |

4-benzoyl-N-(2,5-dimethylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-13-12-17(22(2)21-13)20-19(24)16-10-8-15(9-11-16)18(23)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKUTIOQVBBROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-benzoyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6529556.png)

![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529559.png)

![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)

![N-methyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide](/img/structure/B6529580.png)

![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)

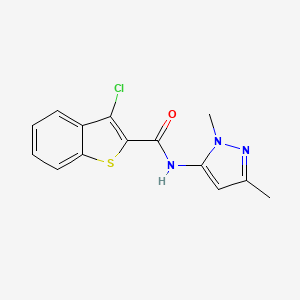

![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)

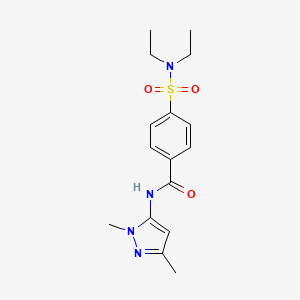

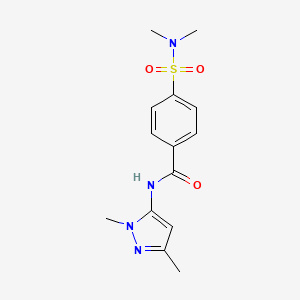

![4-[bis(2-methylpropyl)sulfamoyl]-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide](/img/structure/B6529653.png)